Cas no 2034344-73-3 (N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide)

N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide is a structurally complex small molecule featuring a furan-pyridine hybrid scaffold linked to a benzenesulfonamido benzamide moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of targeted therapeutics. The presence of both electron-rich (furan) and electron-deficient (pyridine) aromatic systems, combined with the sulfonamide pharmacophore, suggests possible interactions with biological targets through multiple binding modes. The methyl substitution on the benzene ring may enhance metabolic stability, while the amide linkage provides conformational rigidity. This molecule's unique architecture makes it valuable for structure-activity relationship studies in drug discovery programs, particularly for investigating sulfonamide-based inhibitors or modulators of protein-protein interactions.
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide structure
2034344-73-3 structure
Product Name:N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide
CAS No:2034344-73-3
MF:C24H21N3O4S
MW:447.506244421005
CID:5349372
Update Time:2025-07-02

N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide
    • N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-[(3-methylphenyl)sulfonylamino]benzamide
    • N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide
    • Inchi: 1S/C24H21N3O4S/c1-17-5-2-7-21(15-17)32(29,30)27-20-11-9-18(10-12-20)24(28)26-16-19-6-3-13-25-23(19)22-8-4-14-31-22/h2-15,27H,16H2,1H3,(H,26,28)
    • InChI Key: LDYHQSBJOHEGPZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C)C=1)(NC1C=CC(=CC=1)C(NCC1=CC=CN=C1C1=CC=CO1)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 717
  • XLogP3: 3.3
  • Topological Polar Surface Area: 110

N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide Pricemore >>

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Additional information on N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide

Comprehensive Overview of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide (CAS No. 2034344-73-3)

The compound N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide (CAS No. 2034344-73-3) is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a furan-pyridine hybrid core and a benzenesulfonamido moiety, makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, given its structural resemblance to known pharmacophores.

In recent years, the demand for novel small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide aligns with this trend, as its design incorporates elements that enhance binding affinity and selectivity. The furan ring, a common heterocycle in bioactive compounds, contributes to its metabolic stability, while the pyridine and benzamide groups offer versatile interaction sites for protein targets.

One of the most frequently searched topics in the context of this compound is its potential role in kinase inhibition. Kinases are critical regulators of cellular processes, and dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The presence of the 3-methylbenzenesulfonamido group in N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide suggests possible interactions with ATP-binding pockets of kinases, a hypothesis supported by computational docking studies.

Another area of interest is the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Researchers are actively investigating its pharmacokinetic properties to determine its suitability as a drug candidate. The furan and pyridine moieties are known to influence solubility and membrane permeability, which are crucial factors for oral bioavailability. Additionally, the benzenesulfonamido group may confer resistance to enzymatic degradation, prolonging its half-life in vivo.

The synthesis of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide involves multi-step organic transformations, including amide coupling and sulfonylation reactions. These processes require precise control of reaction conditions to ensure high yield and purity. The compound's CAS No. 2034344-73-3 serves as a unique identifier, facilitating its cataloging and retrieval in chemical databases, which is essential for researchers conducting literature reviews or patent searches.

In the era of AI-driven drug discovery, compounds like N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide are increasingly being evaluated using machine learning models to predict their biological activity and toxicity. These tools accelerate the identification of promising candidates, reducing the time and cost associated with traditional screening methods. The integration of cheminformatics and bioinformatics has further enhanced the understanding of this compound's mechanism of action.

Environmental and safety considerations are also paramount when working with such compounds. While N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide is not classified as a hazardous material, proper handling and disposal protocols must be followed to minimize risks. Researchers are encouraged to consult Safety Data Sheets (SDS) and adhere to Good Laboratory Practices (GLP) to ensure safe experimentation.

In summary, N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-(3-methylbenzenesulfonamido)benzamide (CAS No. 2034344-73-3) represents a compelling subject of study in modern chemistry and pharmacology. Its intricate structure and potential therapeutic applications make it a valuable asset in the quest for innovative treatments. As research progresses, this compound may pave the way for breakthroughs in personalized medicine and targeted drug design, addressing unmet medical needs and improving patient outcomes.

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